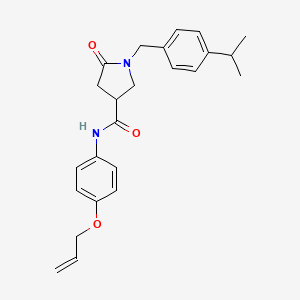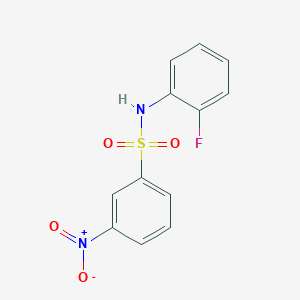![molecular formula C17H16N2O2 B15007149 N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15007149.png)
N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide is an organic compound with a complex structure that includes both cyanomethyl and methoxyphenyl groups
Méthodes De Préparation
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl amines with alkyl cyanoacetates under various conditions. For instance, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene can yield the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide: This compound has different substituents on the phenyl ring, leading to distinct chemical and biological properties.
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: This compound has a benzimidazole group, which imparts different biological activities
Propriétés
Formule moléculaire |
C17H16N2O2 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-8-4-14(5-9-16)12-17(20)19-15-6-2-13(3-7-15)10-11-18/h2-9H,10,12H2,1H3,(H,19,20) |
Clé InChI |
SBIOGXDBYGNYPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol](/img/structure/B15007068.png)


![4-Cyclohexylsulfanyl-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole](/img/structure/B15007082.png)
![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B15007083.png)
![6-Amino-3,4-di(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007094.png)

![diethyl 5-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15007102.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15007109.png)

![Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate](/img/structure/B15007119.png)
![7-{[2-(phenylamino)ethyl]amino}-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15007132.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid](/img/structure/B15007136.png)
![N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15007152.png)
